2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
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Overview
Description
2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is a fluorescent dye commonly used as a pH indicator in various scientific applications. This compound is known for its ability to measure intracellular pH levels due to its pH-sensitive fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid typically involves the reaction of fluorescein derivatives with carboxyethyl groups. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups to the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while substitution reactions can introduce new functional groups such as amines or halides .
Scientific Research Applications
2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a pH indicator in various chemical reactions and processes.
Biology: Employed in cell biology to measure intracellular pH levels and monitor cellular processes.
Medicine: Utilized in diagnostic assays to detect pH changes in biological samples.
Industry: Applied in manufacturing processes that require precise pH measurements .
Mechanism of Action
The compound exerts its effects through its pH-sensitive fluorescence. When exposed to different pH levels, the fluorescence intensity and emission wavelength of the compound change, allowing for accurate pH measurements. The molecular targets include intracellular environments where pH changes occur, and the pathways involved are related to the protonation and deprotonation of the compound’s functional groups .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Fluorescein: Another widely used fluorescent dye with similar pH-sensitive properties.
Erythrosin B: A dye with comparable applications in pH measurement.
DAF-FM DA: A fluorescent probe used for detecting nitric oxide, with some overlapping applications in pH measurement .
Uniqueness
2’,7’-Bis(2-carboxyethyl)-3’,6’-dihydroxy-3-oxo-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is unique due to its dual-emission fluorescence, which allows for more precise pH measurements compared to other dyes. Its ability to measure pH changes within a narrow range around physiological pH makes it particularly valuable in biological and medical research .
Properties
Molecular Formula |
C27H20O11 |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
2',7'-bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C27H20O11/c28-19-10-21-17(8-12(19)2-5-23(30)31)27(16-4-1-14(25(34)35)7-15(16)26(36)38-27)18-9-13(3-6-24(32)33)20(29)11-22(18)37-21/h1,4,7-11,28-29H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35) |
InChI Key |
DPEZGLOXYHZHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCC(=O)O |
Origin of Product |
United States |
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